molecular formula C9H6CrO3 B075890 Benzene chromium tricarbonyl CAS No. 12082-08-5

Benzene chromium tricarbonyl

Cat. No.: B075890
CAS No.: 12082-08-5
M. Wt: 214.14 g/mol
InChI Key: WVSBQYMJNMJHIM-UHFFFAOYSA-N
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Description

Benzene chromium tricarbonyl is an organometallic compound with the formula Cr(C₆H₆)(CO)₃.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene chromium tricarbonyl was first reported in 1957 by Fischer and Öfele, who prepared the compound by the carbonylation of bis(benzene)chromium. They obtained mainly chromium carbonyl (Cr(CO)₆) and traces of Cr(C₆H₆)(CO)₃. The synthesis was optimized through the reaction of Cr(CO)₆ and Cr(C₆H₆)₂ .

Industrial Production Methods: For commercial purposes, a reaction of chromium hexacarbonyl (Cr(CO)₆) and benzene is used: [ \text{Cr(CO)}_6 + \text{C}_6\text{H}_6 \rightarrow \text{Cr(C}_6\text{H}_6)(\text{CO})_3 + 3 \text{CO} ]

Chemical Reactions Analysis

Types of Reactions: Benzene chromium tricarbonyl undergoes various types of reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as trimethylsilyl chloride can be used.

    Lithiation: n-Butyllithium is commonly used.

    Hydrogenation: Hydrogen gas is used under specific conditions.

Major Products:

    Nucleophilic Addition: Various substituted benzene derivatives.

    Lithiation: Organolithium compounds.

    Hydrogenation: Alkenes from 1,3-dienes.

Scientific Research Applications

Comparison with Similar Compounds

  • (Cyclopentadienyl)chromium tricarbonyl
  • (Naphthalene)chromium tricarbonyl
  • (Toluene)chromium tricarbonyl

Comparison: Benzene chromium tricarbonyl is unique due to its specific “piano stool” geometry and the electronic properties it imparts to the benzene ring. Compared to other similar compounds, it is more electrophilic and acidic, allowing for a wider range of reactions, including nucleophilic addition and lithiation .

Properties

IUPAC Name

benzene;carbon monoxide;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBQYMJNMJHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12082-08-5
Record name (η6-Benzene)tricarbonylchromium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12082-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of (benzene)chromium tricarbonyl?

A1: (Benzene)chromium tricarbonyl has the molecular formula C9H6CrO3 and a molecular weight of 214.14 g/mol. []

Q2: What spectroscopic techniques are used to characterize (benzene)chromium tricarbonyl?

A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, microwave spectroscopy, photoelectron spectroscopy, neutron vibrational spectroscopy, and X-ray diffraction to characterize the structure and properties of (benzene)chromium tricarbonyl. These techniques provide information on bond vibrations, electronic structure, molecular geometry, and crystal structure. [, , , , , , , , , , ]

Q3: How does the chromium tricarbonyl fragment affect the structure of the benzene ring?

A3: Theoretical studies using ab initio molecular orbital calculations and density functional theory reveal that the chromium tricarbonyl fragment distorts the benzene ring. The specific distortion depends on the orientation of the Cr(CO)3 fragment relative to the benzene ring. This interaction leads to alternating long and short carbon-carbon bond lengths in the benzene ring, particularly evident in the staggered conformation. []

Q4: What insights do photoelectron spectroscopy and density functional theory calculations provide about the bonding in (benzene)chromium tricarbonyl?

A4: Studies combining these techniques show that the Cr-CO bond energies in the (benzene)chromium tricarbonyl ion alternate. This suggests a complex interplay of electronic effects within the molecule. The research also determined bond energies for Cr-CO and Bz-Cr, further characterizing the bonding in this organometallic complex. []

Q5: How does (benzene)chromium tricarbonyl act as a phenyl cation equivalent in organic synthesis?

A5: The complex serves as a unique phenyl cation equivalent due to the electron-withdrawing nature of the chromium tricarbonyl moiety. This property enables reactions with nucleophiles, leading to the synthesis of substituted benzene derivatives. [, , ]

Q6: Can you explain the use of (benzene)chromium tricarbonyl in photopolymerization?

A6: (Benzene)chromium tricarbonyl, when combined with a perhalo compound and exposed to actinic radiation, generates free radicals that initiate polymerization. This process, which can be dye-sensitized, finds application in the formulation of photoresists and presensitized lithographic plates. []

Q7: How does (benzene)chromium tricarbonyl contribute to crosslinking in polymers?

A7: Upon exposure to light, (benzene)chromium tricarbonyl forms a transient species capable of oxidative ligand exchange. This transient species can crosslink polymers containing nucleophilic functional groups. []

Q8: What is the role of (benzene)chromium tricarbonyl in directed regioselective lithiation?

A8: The presence of the chromium tricarbonyl moiety in (benzene)chromium tricarbonyl allows for directed ortho-lithiation of the benzene ring. This regioselectivity arises from the coordination of the lithium reagent to the carbonyl oxygen, directing the lithiation to the ortho position. This approach serves as a valuable tool for the synthesis of specifically substituted aromatic compounds. []

Q9: What insights have been gained about the dynamics of (benzene)chromium tricarbonyl using ultrafast vibrational echoes?

A9: Ultrafast vibrational echo spectroscopy has revealed a solvent-independent spectral diffusion of (benzene)chromium tricarbonyl in nonpolar linear alkane solvents. This diffusion, occurring on a picosecond timescale, is attributed to the internal torsional motion of the molecule. []

Q10: How does deuteration affect the multiphoton dissociation of (benzene)chromium tricarbonyl?

A10: Studies comparing deuterated and non-deuterated (benzene)chromium tricarbonyl reveal that the vibrational properties of the ligands significantly influence the distribution of chromium atom states produced during multiphoton dissociation. [, ]

Q11: What is the role of computational chemistry in understanding (benzene)chromium tricarbonyl?

A11: Computational methods like Density Functional Theory (DFT) are crucial in studying (benzene)chromium tricarbonyl. These methods allow researchers to calculate molecular geometries, bond energies, vibrational frequencies, and electronic structures, which are difficult to obtain solely from experiments. These calculations provide a deeper understanding of the compound's properties and reactivity. [, , , , ]

Q12: Have there been any QSAR studies on (benzene)chromium tricarbonyl derivatives?

A12: While specific QSAR models for (benzene)chromium tricarbonyl are not extensively discussed in the provided literature, studies have explored the correlation between ionization potentials of substituted benzene chromium tricarbonyls and Taft's substituent constants. These correlations offer insights into how substituents on the benzene ring influence the electronic properties of the complex. []

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